molecular formula C14H22ClN3O3 B587565 Metoclopramide-d3 N-Oxide CAS No. 1246816-54-5

Metoclopramide-d3 N-Oxide

Cat. No.: B587565
CAS No.: 1246816-54-5
M. Wt: 318.816
InChI Key: ZEJQXOWYPGUAMD-HPRDVNIFSA-N
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Description

Metoclopramide-d3 N-Oxide is a deuterated analogue of Metoclopramide N-Oxide, which is a metabolite of Metoclopramide. Metoclopramide is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with gastroparesis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Metoclopramide due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Metoclopramide-d3 N-Oxide involves the N-oxidation of Metoclopramide-d3. This can be achieved using oxidizing agents such as potassium hydrogen peroxymonosulfate. The reaction typically involves the following steps:

  • Dissolution of Metoclopramide-d3 in an appropriate solvent.
  • Addition of the oxidizing agent under controlled temperature and pH conditions.
  • Isolation and purification of the resulting this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale dissolution of Metoclopramide-d3.
  • Controlled addition of the oxidizing agent in industrial reactors.
  • Use of advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Metoclopramide-d3 N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different oxidized metabolites.

    Reduction: Reduction reactions can revert this compound back to Metoclopramide-d3.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium hydrogen peroxymonosulfate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Higher oxidized forms of Metoclopramide-d3.

    Reduction: Metoclopramide-d3.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Metoclopramide-d3 N-Oxide is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and determine the pharmacokinetics of Metoclopramide.

    Drug Metabolism Research: Helps in understanding the metabolism of Metoclopramide and its metabolites.

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Metoclopramide and its metabolites.

    Biomedical Research: Investigated for its potential effects on gastrointestinal motility and antiemetic properties.

Mechanism of Action

Metoclopramide-d3 N-Oxide exerts its effects by inhibiting dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone of the brain. This inhibition leads to its antiemetic effects. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, promoting gastric motility and accelerating gastric emptying. The molecular targets include dopamine D2 receptors and serotonin 5-HT3 receptors, and the pathways involved are related to neurotransmitter signaling in the central nervous system and gastrointestinal tract.

Comparison with Similar Compounds

    Metoclopramide: The parent compound, used for similar therapeutic purposes.

    Metoclopramide N-Oxide: The non-deuterated form, also a metabolite of Metoclopramide.

    Domperidone: Another dopamine antagonist used for similar indications but with a different safety profile.

Uniqueness: Metoclopramide-d3 N-Oxide is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical applications.

Properties

CAS No.

1246816-54-5

Molecular Formula

C14H22ClN3O3

Molecular Weight

318.816

IUPAC Name

2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide

InChI

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3

InChI Key

ZEJQXOWYPGUAMD-HPRDVNIFSA-N

SMILES

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-]

Synonyms

4-Amino-5-chloro-N-[2-(diethyloxidoamino)ethyl]-2-(methoxy-d3)benzamide;  4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide N-Oxide; 

Origin of Product

United States

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